Methyl 4,6-O-benzylidene-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-O-benzylidene-b-D-galactopyranoside: is a chemical compound used primarily in glycobiology research. It is a derivative of galactose, a type of sugar, and is often utilized as a biochemical reagent to study carbohydrate structures, synthesis, and biological functions .
Mechanism of Action
Target of Action
Methyl 4,6-O-benzylidene-b-D-galactopyranoside is primarily used in biomedical research as a potent substrate to assess the activity of the β-galactosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
The compound interacts with its target, the β-galactosidase enzyme, by serving as a substrate for the enzyme . The bulky phenyl substituent in the compound adopts predominantly the thermodynamically more stable equatorial orientation , which may influence its interaction with the enzyme.
Result of Action
The primary result of the action of this compound is the facilitation of the activity of the β-galactosidase enzyme . This can aid in the study of enzyme-deficient disorders such as lysosomal storage diseases or certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other interacting molecules, and the specific conditions of the experimental or clinical setting. For instance, the compound is typically stored at temperatures between 2-8°C , suggesting that its stability could be affected by temperature.
Biochemical Analysis
Biochemical Properties
Cellular Effects
It is profoundly utilized in the realm of biomedicine, holding paramount significance.
Molecular Mechanism
During its formation, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-O-benzylidene-b-D-galactopyranoside typically involves the reaction of methyl galactopyranoside with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a benzylidene acetal, protecting the hydroxyl groups at positions 4 and 6 of the galactopyranoside .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows laboratory procedures scaled up for industrial use. This involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-O-benzylidene-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the benzylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4,6-O-benzylidene-b-D-galactopyranoside is widely used in scientific research, including:
Comparison with Similar Compounds
Methyl 4,6-O-benzylidene-α-D-glucopyranoside: Similar structure but derived from glucose.
Methyl 4,6-O-benzylidene-α-D-galactopyranoside: An isomer with the same molecular formula but different stereochemistry.
Uniqueness: Methyl 4,6-O-benzylidene-b-D-galactopyranoside is unique due to its specific stereochemistry and reactivity, making it particularly useful in glycobiology research. Its ability to selectively protect hydroxyl groups at positions 4 and 6 allows for targeted modifications and studies of carbohydrate structures .
Properties
IUPAC Name |
(4aR,6R,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-QFIBJEGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.